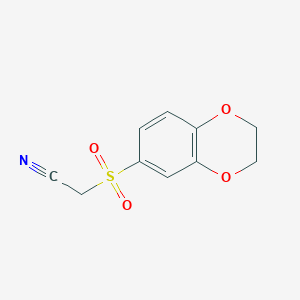

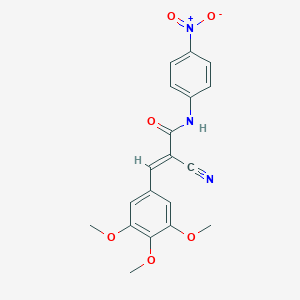

(E)-N-cyclohexyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anticancer Applications

(E)-N-cyclohexyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide, belonging to the thiazolidinone class, has been studied primarily for its anticancer properties. Thiazolidinone derivatives are known for their anticancer activity, as they can induce apoptosis and inhibit proliferation in various cancer cell lines. For example, thiazolidinone compounds with a furan moiety have shown moderate to strong antiproliferative activity in human leukemia cell lines, impacting cell viability in a stage-dependent and dose-dependent manner. Specific derivatives like 5e and 5f demonstrated potent anticancer activity on tested cell lines, with electron-donating groups on the thiazolidinone moiety playing a crucial role in their anticancer properties (Chandrappa et al., 2009). Another study highlighted that thioxothiazolidin-4-one derivatives could inhibit tumor growth and angiogenesis in a mouse tumor model, suggesting their potential in anticancer therapy (Chandrappa et al., 2010).

Antimicrobial Applications

In addition to their anticancer potential, thiazolidinone derivatives have been evaluated for their antimicrobial properties. Derivatives of thiazolidinone have been tested against a variety of bacterial and fungal species, showing some compounds to be comparable with standard drugs (Patel & Shaikh, 2010). The antimicrobial activity of newly synthesized N-[5-(4-R-benzyl)thiazol-2-yl]-2-[5-(4-R1-benzylidene)-4-oxo-2-thioxotiazolidin-3-yl]acet- and propionamides was also investigated, with some compounds showing high activity against S. aureus (Frolov et al., 2017).

Anti-inflammatory and Antioxidant Applications

Thiazolidinone derivatives also show promise in anti-inflammatory and antioxidant therapies. Novel thiazolidinone derivatives were designed to affect the inflammatory/oxidative process, with some derivatives showing appreciable anti-inflammatory and potential wound healing effects. One specific derivative was able to inhibit MMP-9 at nanomolar levels, indicating its potential in tissue damage treatment (Incerti et al., 2018). Another study synthesized 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives with various moieties, showing that some compounds had antioxidant activity higher than ascorbic acid and exhibited cytotoxic activity against certain cancer cell lines (Tumosienė et al., 2020).

将来の方向性

Furan derivatives are gaining attention in the field of green chemistry due to their potential as bio-based materials . They can be synthesized from biomass, offering a sustainable alternative to traditional petroleum-based materials . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds .

特性

IUPAC Name |

N-cyclohexyl-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c20-15(18-12-5-2-1-3-6-12)8-9-19-16(21)14(24-17(19)23)11-13-7-4-10-22-13/h4,7,10-12H,1-3,5-6,8-9H2,(H,18,20)/b14-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLDHSVOQLGGQA-SDNWHVSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-amino-2H-isoindol-1-yl)imino]-2-(3-bromophenoxy)acetamide](/img/structure/B363387.png)

![[(6-Methylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid](/img/structure/B363395.png)

![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B363396.png)

![N-[4-(acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B363407.png)

![2-[(4-Methoxyphenyl)methyl]-7-methyl-1'-propylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione](/img/structure/B363408.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-(pentyloxy)benzamide](/img/structure/B363443.png)

![5-[4-(Allyloxy)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B363447.png)

![Methyl 2-amino-4-[4-[2-(diethylamino)-2-oxoethoxy]phenyl]-5-methylthiophene-3-carboxylate](/img/structure/B363448.png)

![3-(5-Chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B363449.png)